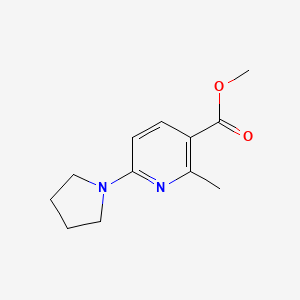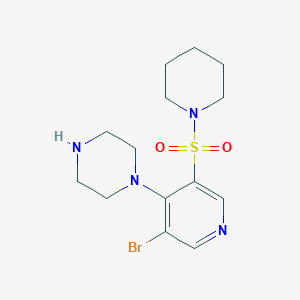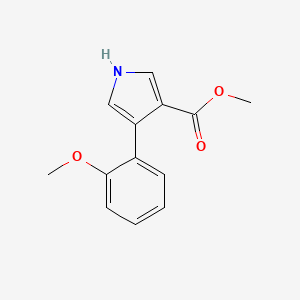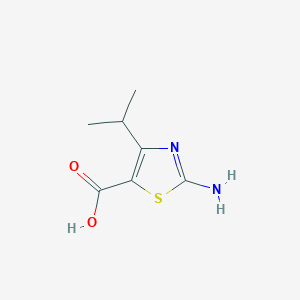![molecular formula C17H14N2O3 B11804804 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a complex heterocyclic compound It features a unique structure that combines a benzyl group, a cyclopentane ring, and an isoxazole ring fused with a pyridine ring
Vorbereitungsmethoden
The synthesis of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale synthesis.
Analyse Chemischer Reaktionen
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like Mn(OTf)2 and t-BuOOH.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the benzyl group or the isoxazole ring, often using reagents like alkyl halides or nucleophiles.
Common reagents and conditions for these reactions include sodium alkoxide solutions (sodium ethoxide or sodium methoxide) for cyclocondensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used to develop fluorescent probes and inhibitors of protein kinases.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. For example, it may act as an inhibitor of protein kinases by binding to the active site and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid include:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but lack the isoxazole ring.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: This compound has a pyrazine ring instead of an isoxazole ring.
2,3-Cyclopentenopyridine: This compound features a cyclopentane ring fused with a pyridine ring but lacks the benzyl and isoxazole groups.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H14N2O3 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
6-benzyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)14-11-7-4-8-12(11)18-16-15(14)13(19-22-16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,21) |
InChI-Schlüssel |
LWEJHPXDUPIECR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N=C3C(=C2C(=O)O)C(=NO3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)



